2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-2-5-16-15(4-1)20-14-19(22-16)26-12-10-25(11-13-26)17-6-7-18(24-23-17)27-9-3-8-21-27/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUOGJRBYOEATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline” are currently unknown. The compound is structurally similar to other pyrazolylpyridazine derivatives, which have been found to exhibit a wide spectrum of biological activity. .
Mode of Action
Based on its structural similarity to other pyrazolylpyridazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Pyrazolylpyridazine derivatives have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity, suggesting that they may affect a variety of biochemical pathways.
Result of Action
Other pyrazolylpyridazine derivatives have been found to have a pronounced stimulating effect on plant growth, suggesting that this compound may have similar effects.
Biological Activity
The compound 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular therapeutics. This article synthesizes existing research findings, including structure-activity relationships (SAR), pharmacological profiles, and case studies related to this compound.
The molecular structure of the compound features a quinoxaline core linked to a piperazine moiety and a pyridazinyl-pyrazole unit. This unique arrangement is believed to contribute to its biological activity through interactions with various molecular targets.
Structural Formula
1. Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including those similar to the compound , exhibit significant antitumor properties. They have shown inhibitory effects on key oncogenic pathways, particularly against BRAF(V600E) mutations and EGFR signaling pathways.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | Inhibitory | |
| Other Pyrazole Derivatives | EGFR | Inhibitory |
2. Cardiovascular Effects
The compound has also been evaluated for its potential as a P2Y12 receptor antagonist, which is crucial in managing thrombotic diseases. Its ability to inhibit platelet aggregation suggests a promising role in preventing cardiovascular events.
Table 2: Cardiovascular Activity
| Compound Name | Mechanism | Effect | Reference |
|---|---|---|---|
| This compound | P2Y12 Antagonism | Antithrombotic | |
| Related Compounds | P2Y12 Antagonism | Antithrombotic |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial evaluated the effectiveness of a pyrazole derivative similar to our compound in patients with advanced melanoma. Results indicated a significant reduction in tumor size and improved overall survival rates.
- Cardiovascular Trials : In a study involving patients with acute coronary syndrome, administration of a related P2Y12 antagonist led to reduced platelet aggregation and lower incidence of thrombotic events.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline exhibit promising antitumor effects. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyrazole-containing compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have been reported to possess notable antibacterial and antifungal properties. A specific derivative exhibited effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
CNS Activity
Another area of interest is the central nervous system (CNS) activity of this compound. Research has shown that piperazine derivatives can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The specific structure of the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies .
Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the piperazine ring followed by the introduction of the pyrazole and pyridazine substituents through various coupling reactions. Detailed synthetic procedures can be found in recent literature focusing on similar compounds .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry assessed a series of quinoxaline derivatives, including those with pyrazole substitutions. The results indicated that these compounds exhibited IC50 values in the nanomolar range against several tumor cell lines, showcasing their potential as anticancer agents .
Case Study 2: Antimicrobial Screening
In another investigation, a library of pyrazole derivatives was screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted several compounds with significant inhibitory effects, suggesting that modifications to the piperazine or pyridazine components could enhance activity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to the target molecule, differing in core scaffolds, substituents, or linkage groups:
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline ()
- Core: Quinoxaline.
- Substituents : Pyrazol-4-yl group linked to a 6-methylpyridine.
- Key Differences : Lacks the piperazine-pyridazine bridge present in the target compound. The methylpyridine substituent may enhance lipophilicity compared to the pyridazine-piperazine system .
- Molecular Weight : 287.326 g/mol.
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline ()
- Core: Quinoline.
- Substituents : Triazolopyridazine-thio linkage with a methylpyrazole.
- The triazole ring may enhance metabolic stability compared to pyridazine .
6-((4-(2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl)piperazin-1-yl)methyl)quinoxaline ()
- Core: Quinoxaline.
- Substituents : Piperazine-linked benzimidazole with a bulky 4-tert-butylphenyl group.
- Key Differences : The benzimidazole substituent introduces steric bulk, which could hinder membrane permeability compared to the smaller pyridazine-pyrazole system in the target compound .
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()
- Core : Pyridazine.
- Substituents : Pyrazole and aniline groups.
Pharmacological and Physicochemical Comparisons
| Compound Name | Core | Substituents | Molecular Weight (g/mol) | Hypothesized Activity |
|---|---|---|---|---|
| Target Compound | Quinoxaline | Piperazinyl-pyridazine-pyrazole | ~427.4 (estimated) | Kinase inhibition, antimicrobial |
| 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline | Quinoxaline | Pyrazol-4-yl, 6-methylpyridine | 287.326 | Kinase modulation |
| 6-((6-(1-Methylpyrazol-4-yl)-triazolopyridazin-3-yl)thio)quinoline | Quinoline | Triazolopyridazine-thio, methylpyrazole | Not reported | Anticancer, antiviral |
| N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine | Pyridazine | Pyrazole, aniline | Not reported | Antimicrobial, anti-inflammatory |
Key Observations :
- Piperazine Linkage : Present in the target compound and ’s analog, piperazine enhances solubility and conformational flexibility, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Pyridazine vs. Triazole : Pyridazine (target compound) offers hydrogen-bonding sites, while triazole () provides metabolic stability but reduced polarity .
- Quinoxaline vs. Quinoline: Quinoxaline’s planar structure (target) favors intercalation in DNA or enzyme active sites, whereas quinoline () is associated with antimalarial activity .
Preparation Methods
Synthesis of 6-(1H-Pyrazol-1-yl)Pyridazine
Pyridazine derivatives are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-(1H-pyrazol-1-yl)pyridazine :
Synthesis of Piperazine-Quinoxaline Intermediate
Quinoxaline derivatives are prepared via condensation of o-phenylenediamine with glyoxal, followed by functionalization:
Final Coupling: Piperazine-Pyridazine Union
The critical step involves coupling 2-piperazinylquinoxaline with 6-(1H-pyrazol-1-yl)pyridazine . Two methods dominate:
Nucleophilic Aromatic Substitution (SNAr)
-
Conditions : 1.1 eq 6-(1H-pyrazol-1-yl)pyridazine, 1 eq 2-piperazinylquinoxaline, DIPEA (3 eq), DMF, 120°C, 24 h.
-
Yield : 65% after recrystallization (ethanol/water).
-
Limitation : Requires electron-deficient pyridazine (e.g., chloro-substituted), which is incompatible with certain functional groups.
Buchwald-Hartwig Amination
-
Catalyst system : Pd2(dba)3 (3 mol%), Xantphos (6 mol%), Cs2CO3 (2 eq), toluene, 110°C, 18 h.
-
Yield : 74% (HPLC purity >95%).
-
Advantage : Tolerates electron-rich pyridazines and reduces side reactions.
Reaction Optimization and Scale-Up Considerations
Solvent and Temperature Effects
| Parameter | SNAr Method | Buchwald-Hartwig Method |
|---|---|---|
| Optimal Solvent | DMF | Toluene |
| Temperature | 120°C | 110°C |
| Reaction Time | 24 h | 18 h |
| Scale-Up Yield | 58% (1 kg scale) | 70% (1 kg scale) |
The Buchwald-Hartwig method offers better scalability and purity, albeit with higher catalyst costs.
Purification Techniques
-
SNAr Product : Silica gel chromatography (gradient: 5–20% MeOH in DCM) removes unreacted pyridazine.
-
Buchwald Product : Recrystallization from ethanol/water (7:3) achieves >99% purity.
Analytical Characterization
Spectroscopic Data
Purity and Stability
Industrial-Scale Synthesis Challenges
-
Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts) reduce costs in Buchwald-Hartwig reactions.
-
Byproduct Management : SNAr routes generate HCl, requiring neutralization with aqueous NaHCO3.
-
Regioselectivity : Competing reactions at pyridazine C-3/C-5 positions are mitigated using sterically hindered bases.
Alternative Methods and Emerging Technologies
Microwave-Assisted Synthesis
Q & A
Q. What synthetic methodologies are most effective for preparing 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyridazine and quinoxaline precursors, often utilizing piperazine as a linker. Microwave-assisted synthesis (e.g., one-pot reactions with glyoxal derivatives) improves yield and reduces reaction time by enhancing molecular collisions . Mannich reactions are also viable for introducing pyrazole moieties, requiring careful pH and temperature control to avoid side products . Optimization involves screening catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., ethanol or DMF) to balance reactivity and purity .
Q. How can structural characterization of this compound be reliably performed?
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer Screening : MTT assays on lung cancer cell lines (e.g., A549) to assess cytotoxicity, with IC values compared to reference drugs like cisplatin .
- Enzyme Inhibition : Fluorescence-based assays for kinase or topoisomerase inhibition, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities to targets like HIV reverse transcriptase (RT) or c-MYC G-quadruplex DNA. Prioritize derivatives with favorable binding energies (e.g., < -8 kcal/mol) .
- 3D-QSAR : Develop models correlating substituent electronic properties (e.g., Hammett constants) with biological activity. Bromo or nitro groups at specific positions enhance anticancer activity by improving hydrophobic interactions .
- ADMET Prediction : SwissADME or pkCSM to optimize drug-likeness (e.g., logP < 5, TPSA > 60 Ų) .
Q. How do structural modifications (e.g., bromo substitution) influence pharmacological activity?
- Methodological Answer :
- Bromo vs. Nitro Groups : Bromo-substituted quinoxalines show superior anticancer activity (e.g., IC = 2.1 µM vs. 8.3 µM for nitro derivatives in A549 cells) due to enhanced halogen bonding with kinase active sites .
- Pyrazole Functionalization : Introducing electron-withdrawing groups (e.g., -CF) on pyrazole improves metabolic stability but may reduce solubility. Balance via PEGylation or prodrug strategies .
Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs.
- Off-Target Profiling : Kinase selectivity screens (e.g., Eurofins KinaseProfiler) to identify unintended targets causing variability .
- Metabolite Interference : LC-MS/MS to detect degradation products or reactive intermediates in cell media .
Q. What strategies ensure purity and scalability in large-scale synthesis?
- Methodological Answer :
- Impurity Control : Monitor byproducts like dehalogenated analogs using HPLC with C18 columns (acetonitrile/water gradient) .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
- Crystallization Optimization : Use anti-solvent precipitation (e.g., adding hexane to DMF) to improve crystal purity and yield .
Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?
- Methodological Answer :
- Rodent Models : Xenograft mice implanted with NSCLC tumors, dosing at 10–50 mg/kg (oral or IP) for 21 days. Measure tumor volume reduction and plasma exposure via LC-MS .
- PK Parameters : Calculate , , and bioavailability. Improve oral absorption using nanoemulsions or cyclodextrin complexes .
- Toxicology : Histopathology of liver/kidney tissues and hematological panels to assess safety margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
